Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperazine ring, a tetrahydropyrimidine ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the tetrahydropyrimidine ring. The final step involves the esterification of the carboxylate group.
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Preparation of Piperazine Derivative: : The piperazine derivative can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a ketone or aldehyde (2,5-dimethylphenyl) under acidic conditions .
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Formation of Tetrahydropyrimidine Ring: : The tetrahydropyrimidine ring can be formed through a cyclization reaction involving a urea derivative and an appropriate diketone or ketoester .
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Esterification: : The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperazine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : Reduction reactions can target the carbonyl groups and the aromatic rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents .
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Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents include nitric acid, halogens, and sulfuric acid .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a ligand for various receptors and enzymes.
Biological Studies: It can be used in studies involving cell signaling pathways and receptor binding.
Industrial Applications: The compound may find use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the tetrahydropyrimidine ring can interact with various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine moiety and have similar receptor binding properties.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also feature the piperazine ring and are studied for their acetylcholinesterase inhibitory activity.
Uniqueness
Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a piperazine ring, a tetrahydropyrimidine ring, and various aromatic substituents. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H34N4O4 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
ethyl 6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H34N4O4/c1-5-35-26(32)24-22(28-27(33)29-25(24)20-8-10-21(34-4)11-9-20)17-30-12-14-31(15-13-30)23-16-18(2)6-7-19(23)3/h6-11,16,25H,5,12-15,17H2,1-4H3,(H2,28,29,33) |
InChI Key |
UGHPFJRNGCZORD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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